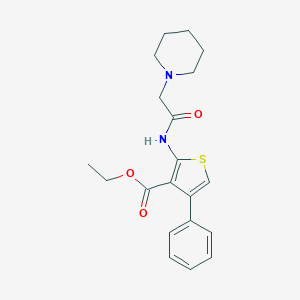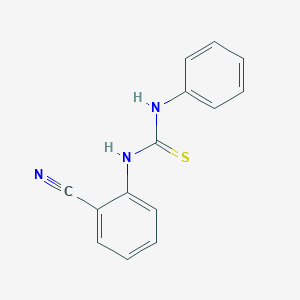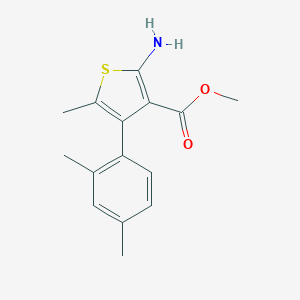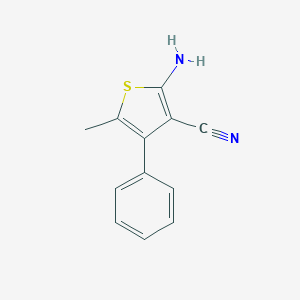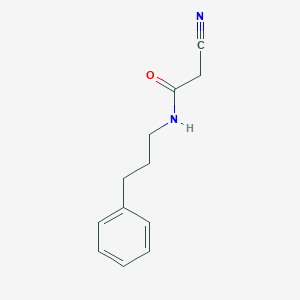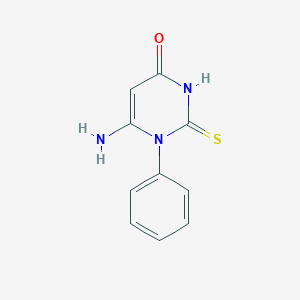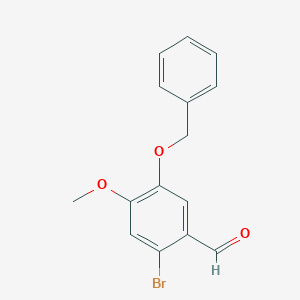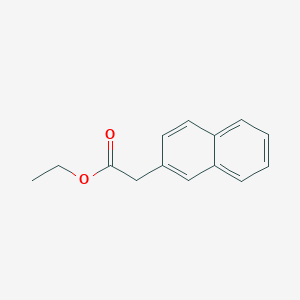
Ethyl 2-naphthylacetate
Vue d'ensemble
Description
Ethyl 2-naphthylacetate, also known as ethyl 2-(naphthalen-2-yl)acetate, is a chemical compound with the CAS Number: 2876-70-2 and Molecular Weight: 214.26 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that esters like this compound are often synthesized through esterification reactions. This typically involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring (a type of aromatic hydrocarbon) attached to an acetate group via an ethyl bridge . The InChI key for this compound is PZNMRIQALHUBSJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a melting point of 31-32°C . More specific physical and chemical properties such as its boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis Applications : Ethyl 1-naphthylacetate has been explored in ester homologation via ynolate anions, demonstrating its utility in organic synthesis processes (Reddy & Kowalski, 2003). Additionally, ethyl 2-(naphthalen-2-yloxy)acetate has been synthesized using ultrasound and catalyzed by quaternary ammonium salt in solid-liquid heterogeneous condition, indicating its potential in facilitating certain organic reactions (Abimannan & Rajendran, 2016).
Pharmacological Research : Synthesized derivatives of Ethyl 2-naphthylacetate have been studied for their potential anti-Parkinson's activity. Notably, certain naphthalene bearing 4-thiazolidinone derivatives showed significant activity in an in vivo anti-Parkinson's screening using a 6-Hydroxydopamine lesioned rat model (Gomathy et al., 2012).
Agricultural Applications : this compound derivatives like 1-naphthylacetic acid and 2-naphthoxyacetic acid, used as plant growth regulators, have been analyzed for their presence in fruit and vegetable samples. This research emphasizes their significance in agriculture and the need for reliable detection methods in commercial products (Pulgarín et al., 2012).
Chemical Sensing and Analysis : this compound and its derivatives have been employed in methods for detecting carboxylic acids. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate has been used as a labelling agent for the liquid chromatographic determination of carboxylic acids (Yasaka et al., 1990).
Cancer Research : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a derivative of this compound, has been synthesized and its crystal structure determined, showing distinct inhibition of the proliferation of some cancer cell lines (Liu et al., 2018).
Safety and Hazards
Orientations Futures
While specific future directions for Ethyl 2-naphthylacetate were not found in the search results, it’s worth noting that research into the properties and potential applications of chemical compounds is ongoing. This compound could potentially be explored further in the context of organic synthesis, materials science, or other relevant fields .
Propriétés
IUPAC Name |
ethyl 2-naphthalen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNMRIQALHUBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292625 | |
| Record name | ethyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-70-2 | |
| Record name | Ethyl (2-naphthyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
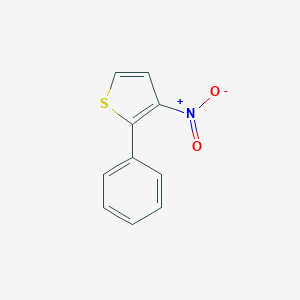
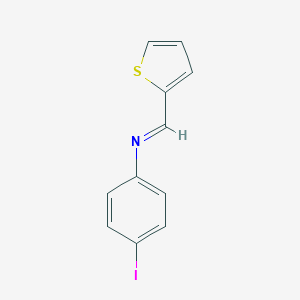
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
